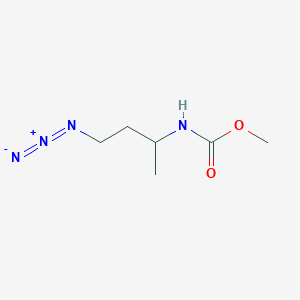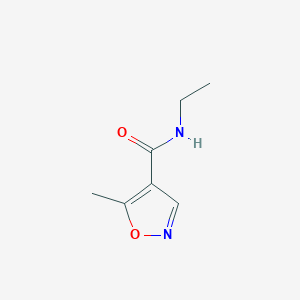
methyl N-(4-azidobutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(4-azidobutan-2-yl)carbamate, also known as Methyl 4-azido-2-(carbamoyloxy)butanoate (MACB), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MACB is a carbamate derivative that contains an azide functional group, which makes it a valuable tool for bioconjugation and click chemistry.
Mechanism Of Action
The mechanism of action of MACB is based on the azide functional group, which is highly reactive towards alkynes and other strained alkenes. When MACB is added to a reaction mixture containing an alkyne, it undergoes a cycloaddition reaction known as the Huisgen reaction or click reaction. This reaction is highly specific and does not require any catalysts or harsh reaction conditions.
Biochemical And Physiological Effects
MACB has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively stable under physiological conditions and does not show any significant toxicity or adverse effects. MACB can be used in vitro and in vivo for labeling biomolecules and studying their interactions and functions.
Advantages And Limitations For Lab Experiments
MACB has several advantages for lab experiments. It is easy to synthesize and can be used for bioconjugation and click chemistry without the need for catalysts or harsh reaction conditions. MACB is also relatively stable under physiological conditions and does not show any significant toxicity or adverse effects. However, MACB has some limitations, such as its limited solubility in water, which can affect its use in certain applications.
Future Directions
MACB has several potential future directions for its use in scientific research. One area of interest is in the development of novel biomaterials and drug delivery systems. MACB can be used to modify the surfaces of nanoparticles and other materials for targeted drug delivery and imaging. MACB can also be used to develop new biosensors and diagnostic tools for detecting biomolecules and disease markers. Furthermore, MACB can be used to study protein-protein interactions and other biological processes in vitro and in vivo. Overall, MACB is a valuable tool for scientific research and has significant potential for future applications.
Synthesis Methods
The synthesis of MACB involves the reaction of 4-azidobutan-2-ol with methyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-hydroxybutyric acid to form MACB. The reaction scheme is shown below:
Scientific Research Applications
MACB has several potential applications in scientific research. One of the most significant applications is in bioconjugation and click chemistry. MACB can be used to selectively label biomolecules such as proteins, peptides, and nucleic acids, which can then be used for detection, imaging, and drug delivery. MACB can also be used to modify surfaces of nanoparticles and other materials for biomedical applications.
properties
CAS RN |
177489-84-8 |
|---|---|
Product Name |
methyl N-(4-azidobutan-2-yl)carbamate |
Molecular Formula |
C6H12N4O2 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
methyl N-(4-azidobutan-2-yl)carbamate |
InChI |
InChI=1S/C6H12N4O2/c1-5(3-4-8-10-7)9-6(11)12-2/h5H,3-4H2,1-2H3,(H,9,11) |
InChI Key |
VHKLFASSHRZIPS-UHFFFAOYSA-N |
SMILES |
CC(CCN=[N+]=[N-])NC(=O)OC |
Canonical SMILES |
CC(CCN=[N+]=[N-])NC(=O)OC |
synonyms |
Carbamic acid, (3-azido-1-methylpropyl)-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)


![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)
![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)


![(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid](/img/structure/B67422.png)

![1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid](/img/structure/B67425.png)